Acetamide,n-(2,3-dihydro-1h-indol-6-yl)-2-(dimethylamino)-n-methyl-
CAS No.:
Cat. No.: VC20490612
Molecular Formula: C13H19N3O
Molecular Weight: 233.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19N3O |
|---|---|
| Molecular Weight | 233.31 g/mol |
| IUPAC Name | N-(2,3-dihydro-1H-indol-6-yl)-2-(dimethylamino)-N-methylacetamide |
| Standard InChI | InChI=1S/C13H19N3O/c1-15(2)9-13(17)16(3)11-5-4-10-6-7-14-12(10)8-11/h4-5,8,14H,6-7,9H2,1-3H3 |
| Standard InChI Key | JQQSYNFSDWLJLQ-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CC(=O)N(C)C1=CC2=C(CCN2)C=C1 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s indole scaffold consists of a benzene ring fused to a five-membered pyrrole ring, with a partially saturated dihydroindole system reducing aromaticity at the 2,3-positions. This saturation alters electron distribution, potentially enhancing reactivity at the 6-position where the acetamide group is attached. The N-methyl acetamide moiety (-NHCOCH₃) and dimethylamino group (-N(CH₃)₂) introduce polar and basic functionalities, influencing solubility and intermolecular interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉N₃O |
| Molecular Weight | 233.31 g/mol |
| CAS Number | Not publicly disclosed |
| Key Functional Groups | Indole, Acetamide, Dimethylamino |
Spectroscopic Features
While experimental spectral data (e.g., NMR, IR) are unavailable in public sources, computational predictions suggest characteristic signals:
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¹H NMR: Aromatic protons on the indole ring (δ 6.8–7.4 ppm), methyl groups in dimethylamino (δ 2.2–2.5 ppm), and N-methyl acetamide (δ 3.0 ppm).
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IR: Stretching vibrations for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹).
Synthesis and Chemical Reactivity
Synthetic Pathways
No explicit synthesis protocols are documented, but analogous indole derivatives are typically synthesized via:
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Fischer Indole Synthesis: Cyclization of phenylhydrazines with ketones under acidic conditions .
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Buchwald-Hartwig Amination: Coupling aryl halides with amines to install the dimethylamino group .
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Acylation: Reaction of indole amines with acetyl chloride to form the acetamide.
A hypothetical route could involve:
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Step 1: Synthesis of 6-amino-2,3-dihydro-1H-indole via hydrogenation of 6-nitroindole.
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Step 2: N-methylation using methyl iodide in the presence of a base.
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Step 3: Acylation with chloroacetyl chloride followed by displacement with dimethylamine.
Reactivity Profile
The compound’s functional groups dictate its chemical behavior:
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Indole Ring: Electrophilic substitution at the 5-position due to electron-donating effects of the dihydro group .
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Acetamide: Hydrolysis under acidic or basic conditions to yield carboxylic acids or amines .
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Dimethylamino Group: Quaternary ammonium salt formation with alkylating agents.
Comparative Analysis with Analogous Compounds
Table 2: Bioactivity Comparison
| Compound | Target | IC₅₀/EC₅₀ |
|---|---|---|
| Apremilast (PDE4 Inhibitor) | PDE4 | 74 nM |
| GF 109203X (Kinase Inhibitor) | PKC | 20 nM |
| Current Compound (Hypothetical) | PI3Kδ/γ | Pending |
The dimethylamino group in this compound may confer superior selectivity for PI3K isoforms compared to apremilast’s sulfone moiety .
Future Research Directions
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Synthetic Optimization: Develop regioselective methods to reduce byproducts during acylation.
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In Vivo Studies: Evaluate pharmacokinetics in rodent models to assess bioavailability.
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Target Identification: High-throughput screening against kinase and GPCR libraries.
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